molecular formula C15H18F3N3O2 B6626426 Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone

Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone

Cat. No.: B6626426
M. Wt: 329.32 g/mol
InChI Key: SDQNLMLKEOVYBS-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone is a complex organic compound featuring a cyclopropyl group, a trifluoromethoxy-substituted pyridine ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The diazepane ring may also play a role in stabilizing the compound’s conformation and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c16-15(17,18)23-12-4-5-13(19-10-12)20-6-1-7-21(9-8-20)14(22)11-2-3-11/h4-5,10-11H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQNLMLKEOVYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=NC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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